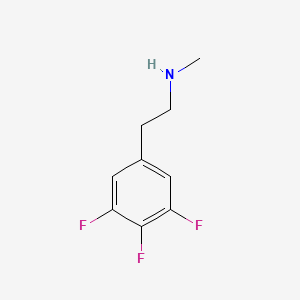

n-Methyl-2-(3,4,5-trifluorophenyl)ethan-1-amine

Description

n-Methyl-2-(3,4,5-trifluorophenyl)ethan-1-amine is a fluorinated ethylamine derivative featuring a methyl-substituted amine group and a 3,4,5-trifluorophenyl moiety. This compound is of interest in medicinal chemistry due to the combination of fluorine’s metabolic stability and the amine’s functional versatility in drug design .

Properties

Molecular Formula |

C9H10F3N |

|---|---|

Molecular Weight |

189.18 g/mol |

IUPAC Name |

N-methyl-2-(3,4,5-trifluorophenyl)ethanamine |

InChI |

InChI=1S/C9H10F3N/c1-13-3-2-6-4-7(10)9(12)8(11)5-6/h4-5,13H,2-3H2,1H3 |

InChI Key |

DNWVIRRPOWDQNU-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CC(=C(C(=C1)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(3,4,5-trifluorophenyl)ethan-1-amine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(3,4,5-trifluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reactions: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as trifluoromethylated amines, imines, and nitriles.

Scientific Research Applications

n-Methyl-2-(3,4,5-trifluorophenyl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n-Methyl-2-(3,4,5-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity towards these targets, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(R)-1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride (CAS 321318-43-8)

- Structure : Ethylamine directly attached to the 3,4,5-trifluorophenyl ring; lacks the methyl group on the amine.

- The hydrochloride salt enhances aqueous solubility compared to the free base form of the target compound .

N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine (CAS 574731-05-8)

- Structure : Trifluoromethyl group at the para position instead of 3,4,5-trifluoro substitution.

- Key Differences : The para-CF₃ group creates a distinct electronic environment, reducing steric hindrance compared to the meta,para,ortho-F₃ substitution. This may improve membrane permeability but reduce target specificity .

Modifications in the Amine Side Chain

N-Methyl-2-(5-((3-(trifluoromethyl)phenoxy)methyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine (CAS 1306738-85-1)

- Structure: Incorporates an oxadiazole ring and a trifluoromethylphenoxy group.

- Key Differences : The oxadiazole ring introduces π-π stacking capabilities and hydrogen-bond acceptors, enhancing interactions with enzymatic targets. However, increased molecular weight (301.26 g/mol vs. ~203 g/mol for the target compound) may reduce bioavailability .

N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine

- Structure : Propane backbone with a branched amine (propan-2-amine) and ethyl substitution.

- The ethyl group on the amine may reduce metabolic oxidation compared to methyl .

Heterocyclic and Bulky Substituents

N-Methyl-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine

- Structure : Contains a pyrrolizidine ring fused to the ethylamine chain.

N-((3,5-bis(trifluoromethyl)phenyl)(naphthalen-1-yl)methyl)propan-2-amine

Physicochemical and Pharmacological Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Notable Properties |

|---|---|---|---|

| Target Compound | ~203 | 2.5–3.0 | High lipophilicity due to trifluorophenyl; moderate basicity (N-methyl reduces pKa). |

| (R)-1-(3,4,5-Trifluorophenyl)ethan-1-amine HCl | 211.61 | 1.8 | Water-soluble salt form; primary amine increases reactivity. |

| CAS 1306738-85-1 | 301.26 | 3.5–4.0 | Oxadiazole enhances metabolic stability; potential kinase inhibition. |

| N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine | 203.21 | 2.8 | Para-CF₃ improves electronic effects; simpler synthesis. |

Research Implications

- Drug Design : The trifluorophenyl group in the target compound offers a balance of electron withdrawal and steric effects, suitable for targeting hydrophobic enzyme pockets.

- Limitations : Compared to oxadiazole-containing analogs (), the target compound may lack hydrogen-bonding motifs critical for high-affinity binding.

- Future Directions : Hybridizing the target compound with heterocyclic moieties (e.g., oxadiazoles from ) could optimize both solubility and target engagement.

Biological Activity

n-Methyl-2-(3,4,5-trifluorophenyl)ethan-1-amine, also known as a trifluorophenyl derivative, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical reactivity and biological interactions. The presence of fluorine atoms enhances lipophilicity and can improve binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorinated structure allows for enhanced binding due to the electronegative nature of fluorine, which can stabilize interactions through hydrogen bonding and hydrophobic effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For instance, it may interact with kinases or other regulatory proteins that play crucial roles in cell signaling.

- Receptor Modulation : It can act as a modulator for neurotransmitter receptors or other cellular receptors, influencing physiological responses such as neurotransmission and cell proliferation.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The findings indicate that the compound exhibits significant cytotoxicity, particularly in A549 (lung cancer) and MCF-7 (breast cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 1.05 ± 0.17 |

| MCF-7 | 1.28 ± 0.25 |

| HeLa | 0.98 ± 0.08 |

These results suggest that the compound may serve as a lead for further development in cancer therapeutics.

Enzyme Interaction Studies

The compound has also been investigated for its enzyme inhibition capabilities:

- GSK-3β Inhibition : Studies have shown that this compound can effectively inhibit GSK-3β with an IC50 value in the nanomolar range, indicating high potency.

Case Studies

- VEGFR-2 Inhibition : In a study focused on vascular endothelial growth factor receptor 2 (VEGFR-2), modifications to the compound's structure resulted in enhanced inhibitory activity against this target, suggesting that similar trifluorophenyl derivatives could be developed for anti-cancer therapies.

- Neurotransmitter Receptor Modulation : Research indicates that the compound may influence serotonin receptor activity, leading to potential applications in treating mood disorders.

Applications in Medicinal Chemistry

This compound is being explored as a precursor in drug development due to its favorable biological profile:

- Drug Development : Its ability to modulate enzyme activity and receptor function makes it an attractive candidate for developing new therapeutic agents targeting various diseases including cancer and neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.